molecular formula C11H21BrO B15273118 1-(Bromomethyl)-1-methoxy-4-(propan-2-YL)cyclohexane

1-(Bromomethyl)-1-methoxy-4-(propan-2-YL)cyclohexane

Cat. No.: B15273118
M. Wt: 249.19 g/mol
InChI Key: HUTMPQUXYJVJDT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and an isopropyl group attached to a cyclohexane ring. It has a molecular formula of C10H19BrO and a molecular weight of 219.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-4-(propan-2-yl)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents such as KMnO4 or CrO3 in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethyl-4-isopropylcyclohexane: Similar structure but lacks the methoxy group.

    1-Methoxy-4-isopropylcyclohexane: Similar structure but lacks the bromomethyl group.

    1-Bromomethyl-1-methoxycyclohexane: Similar structure but lacks the isopropyl group.

Uniqueness

1-(Bromomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is unique due to the presence of all three functional groups (bromomethyl, methoxy, and isopropyl) on the cyclohexane ring.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-1-methoxy-4-propan-2-ylcyclohexane

InChI

InChI=1S/C11H21BrO/c1-9(2)10-4-6-11(8-12,13-3)7-5-10/h9-10H,4-8H2,1-3H3

InChI Key

HUTMPQUXYJVJDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)OC

Origin of Product

United States

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